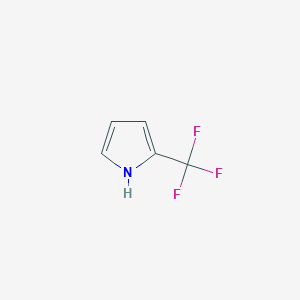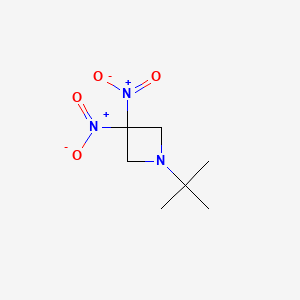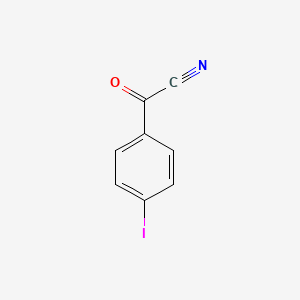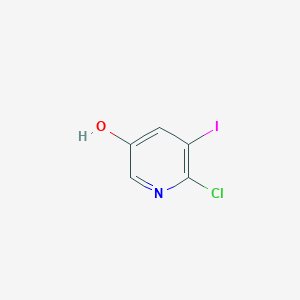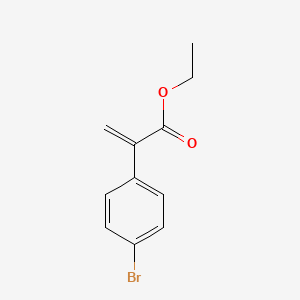
Ethyl 2-(4-bromophenyl)acrylate
概要
説明
Ethyl 2-(4-bromophenyl)acrylate is an organic compound with the molecular formula C11H11BrO2. It is a derivative of acrylic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydrogen atom of the phenyl group is substituted with a bromine atom at the para position. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 2-(4-bromophenyl)acrylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromoacrylate with 1-bromo-4-iodobenzene in the presence of a palladium catalyst. The reaction typically proceeds in N,N-dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and reaction parameters is crucial to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions: Ethyl 2-(4-bromophenyl)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with electrophiles or nucleophiles.
Polymerization: The acrylate group can undergo polymerization to form polymers with desirable properties.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are often carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or boron trifluoride (BF3) can be used to facilitate addition reactions.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate polymerization.
Major Products Formed:
Substitution Reactions: Products include substituted phenylacrylates with various functional groups.
Addition Reactions: Products include haloalkanes or other addition products depending on the reagents used.
Polymerization: Polymers with acrylate backbones and varying properties based on the polymerization conditions.
科学的研究の応用
Ethyl 2-(4-bromophenyl)acrylate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used to modify biomolecules or as a precursor in the synthesis of biologically active compounds.
Medicine: Research into its potential as a drug intermediate or in the development of new pharmaceuticals is ongoing.
Industry: It is used in the production of specialty polymers, coatings, and adhesives due to its reactive acrylate group.
作用機序
The mechanism of action of ethyl 2-(4-bromophenyl)acrylate in chemical reactions involves the reactivity of the bromine atom and the acrylate group. The bromine atom can participate in nucleophilic substitution reactions, while the acrylate group can undergo addition and polymerization reactions. The molecular targets and pathways depend on the specific reaction and conditions employed.
類似化合物との比較
Ethyl 2-bromoacrylate: Similar in structure but lacks the phenyl group.
Ethyl 2-(4-chlorophenyl)acrylate: Similar but with a chlorine atom instead of bromine.
Methyl 2-(4-bromophenyl)acrylate: Similar but with a methyl group instead of an ethyl group.
Uniqueness: this compound is unique due to the presence of both the bromine atom and the acrylate group, which confer distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications.
特性
IUPAC Name |
ethyl 2-(4-bromophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMAUGGMECQITE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466973 | |
| Record name | Ethyl 2-(4-bromophenyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331779-03-4 | |
| Record name | Ethyl 2-(4-bromophenyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
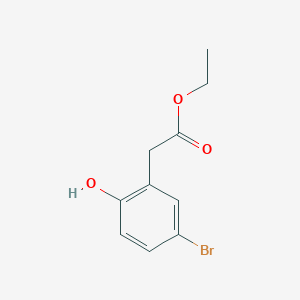
![4-[Hydroxy(4-methylphenyl)methyl]benzonitrile](/img/structure/B1610293.png)

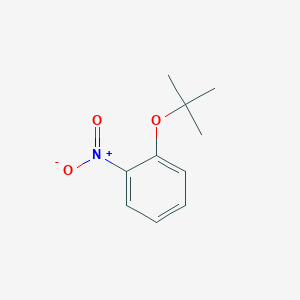
![1,4-Dioxaspiro[4.5]dec-6-EN-8-one](/img/structure/B1610300.png)
![Benzaldehyde, 4,4'-[(4-methylphenyl)imino]bis-](/img/structure/B1610301.png)

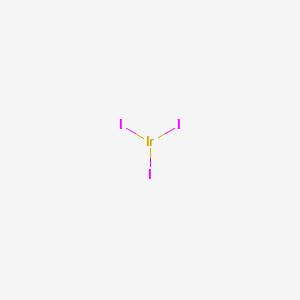
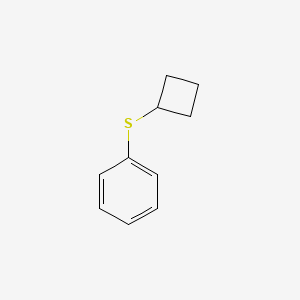
![N-[Phenyl-(toluene-4-sulfonyl)methyl]formamide](/img/structure/B1610311.png)
